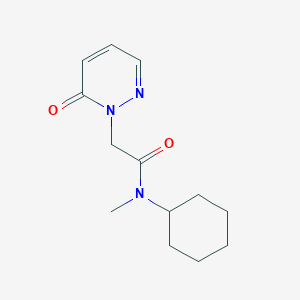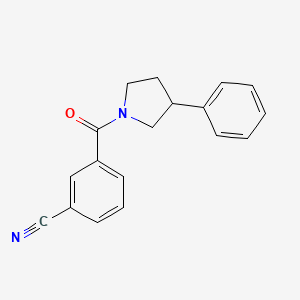
1-(2-chloro-6-fluorobenzoyl)-3-phenylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-6-fluorobenzoyl)-3-phenylpyrrolidine is a complex organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyrrolidine ring substituted with a 2-chloro-6-fluorobenzoyl group and a phenyl group
Preparation Methods
The synthesis of 1-(2-chloro-6-fluorobenzoyl)-3-phenylpyrrolidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Preparation of 2-chloro-6-fluorobenzoyl chloride: This can be achieved by the chlorination of 2-chloro-6-fluorotoluene, followed by oxidation to form 2-chloro-6-fluorobenzoyl chloride
Formation of the pyrrolidine ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate amine precursors.
Coupling reaction: The final step involves the coupling of the 2-chloro-6-fluorobenzoyl chloride with the pyrrolidine ring in the presence of a base to form this compound
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(2-Chloro-6-fluorobenzoyl)-3-phenylpyrrolidine undergoes various chemical reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzoyl group.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and strong bases or acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-chloro-6-fluorobenzoyl)-3-phenylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzoyl)-3-phenylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence signal transduction pathways and cellular processes .
Comparison with Similar Compounds
1-(2-chloro-6-fluorobenzoyl)-3-phenylpyrrolidine can be compared with other similar compounds, such as:
2-chloro-6-fluorobenzoyl chloride: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
2-chloro-6-fluorobenzyl chloride: Another related compound used in various organic synthesis reactions.
Fluorobenzoyl derivatives: These compounds share the fluorobenzoyl group and exhibit similar reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and fluoro groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-(3-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c18-14-7-4-8-15(19)16(14)17(21)20-10-9-13(11-20)12-5-2-1-3-6-12/h1-8,13H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQZABUCRWIMLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide](/img/structure/B6581976.png)
![1-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole](/img/structure/B6581985.png)
![1-[(1-methanesulfonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B6581992.png)

![N-[(2,4-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6582014.png)
![2-(naphthalen-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide](/img/structure/B6582031.png)

![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B6582044.png)
![N-[(1-methylpiperidin-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B6582054.png)
![N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6582059.png)
![3-cyano-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide](/img/structure/B6582067.png)
![2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]-](/img/structure/B6582073.png)
![ethyl 3-{[(thiophen-3-yl)methyl]carbamoyl}propanoate](/img/structure/B6582086.png)
![4-oxo-N-[(thiophen-3-yl)methyl]-4H-chromene-2-carboxamide](/img/structure/B6582093.png)
